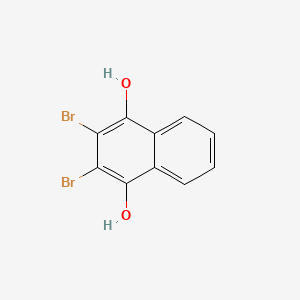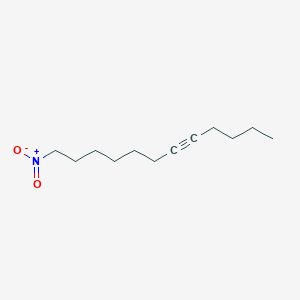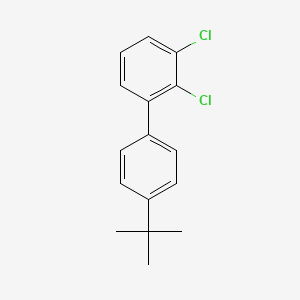![molecular formula C24H34O4Si2 B12542320 1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne CAS No. 664323-44-8](/img/structure/B12542320.png)
1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne is an organosilicon compound characterized by the presence of ethyne (acetylene) groups and siloxane functionalities
Méthodes De Préparation
The synthesis of 1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(dimethylethoxysilyl)-5-methoxyphenyl derivatives.
Coupling Reaction: These derivatives are then subjected to a coupling reaction, often using palladium-catalyzed Sonogashira coupling, to form the ethyne linkage between two phenyl rings.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 60-80°C) and may require the use of a base like triethylamine.
Analyse Des Réactions Chimiques
1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol groups.
Reduction: Reduction reactions can be performed using hydrides such as lithium aluminum hydride, converting siloxane groups to silane groups.
Substitution: The ethyne linkage allows for substitution reactions, where different functional groups can be introduced, enhancing the compound’s versatility.
Applications De Recherche Scientifique
1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne has several applications in scientific research:
Materials Science: It is used in the synthesis of advanced polymers and coatings, providing enhanced thermal stability and mechanical properties.
Biology and Medicine: The compound’s unique structure allows for its use in drug delivery systems and as a component in biomedical devices.
Industry: It is employed in the production of high-performance materials, such as adhesives and sealants, due to its excellent bonding properties.
Mécanisme D'action
The mechanism of action of 1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne involves its ability to form strong covalent bonds with various substrates. The siloxane groups can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. This property is particularly useful in the development of coatings and adhesives, where strong adhesion is required.
Comparaison Avec Des Composés Similaires
1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne can be compared with other similar compounds, such as:
1,2-Bis(trimethylsiloxy)ethane: This compound also contains siloxane groups but lacks the ethyne linkage, making it less versatile in terms of functionalization.
1,2-Bis(diphenylphosphino)ethane: While this compound is used as a ligand in coordination chemistry, it does not possess the same adhesive properties as this compound.
1,2-Bis(2,2′-bipyridyl-6-yl)ethyne: This compound has a similar ethyne linkage but is primarily used in coordination chemistry and catalysis, rather than in materials science.
Propriétés
Numéro CAS |
664323-44-8 |
|---|---|
Formule moléculaire |
C24H34O4Si2 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
ethoxy-[2-[2-[2-[ethoxy(dimethyl)silyl]-5-methoxyphenyl]ethynyl]-4-methoxyphenyl]-dimethylsilane |
InChI |
InChI=1S/C24H34O4Si2/c1-9-27-29(5,6)23-15-13-21(25-3)17-19(23)11-12-20-18-22(26-4)14-16-24(20)30(7,8)28-10-2/h13-18H,9-10H2,1-8H3 |
Clé InChI |
KBVOSVZRNVCIAR-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C)(C)C1=C(C=C(C=C1)OC)C#CC2=C(C=CC(=C2)OC)[Si](C)(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)

![N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea](/img/structure/B12542271.png)
![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)

![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)

![[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]](/img/structure/B12542298.png)

![3-[(2-Azidophenyl)methylidene]-4-oxopentanenitrile](/img/structure/B12542309.png)
![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)

